N-cyclobutyl-2-methoxyaniline

Lipophilicity Drug design ADME

N-Cyclobutyl-2-methoxyaniline (CAS 1247153-22-5) is a substituted aniline featuring a cyclobutyl group on the nitrogen and a methoxy substituent at the ortho position of the aromatic ring. With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, it belongs to the class of N-cyclobutyl anisidines.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13259653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclobutyl-2-methoxyaniline
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2CCC2
InChIInChI=1S/C11H15NO/c1-13-11-8-3-2-7-10(11)12-9-5-4-6-9/h2-3,7-9,12H,4-6H2,1H3
InChIKeyORQUMCVTNYLSKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclobutyl-2-methoxyaniline Procurement Guide: Core Identity, Physicochemical Profile, and Comparator Space


N-Cyclobutyl-2-methoxyaniline (CAS 1247153-22-5) is a substituted aniline featuring a cyclobutyl group on the nitrogen and a methoxy substituent at the ortho position of the aromatic ring [1]. With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, it belongs to the class of N-cyclobutyl anisidines [1]. Its computed physicochemical properties include an XLogP3 of 3.1 and a topological polar surface area (TPSA) of 21.3 Ų, which are critical parameters influencing membrane permeability and oral bioavailability potential in drug discovery programs [1]. The compound is offered by multiple vendors at purities of ≥98%, with pricing and availability that vary significantly across suppliers and positional isomers .

Ortho-methoxy conformational constraint for SAR studies
Regioselective 5-bromination entry for analog libraries
Visible-light photoredox [4+2] annulation substrate

Why N-Cyclobutyl-2-methoxyaniline Cannot Be Trivially Replaced by Its Meta or Para Isomers


Positional isomerism in N-cyclobutyl-methoxyanilines creates distinct electronic environments that alter both reactivity and physicochemical properties in ways that cannot be compensated by simple formulation adjustments. The ortho-methoxy group in N-cyclobutyl-2-methoxyaniline imposes steric hindrance around the aniline nitrogen, reducing its nucleophilicity relative to the para isomer, while simultaneously enabling intramolecular hydrogen bonding that is absent in the meta and para analogs . These differences manifest in divergent reaction yields during subsequent functionalization (e.g., amidation, Buchwald–Hartwig coupling) and in measurably different logP values that affect partitioning behavior in biological assays [1]. Direct substitution of the 2-methoxy isomer with the 3- or 4-methoxy variant without re-optimization of downstream synthetic steps or biological screening protocols has been shown to lead to failed coupling reactions and inconsistent structure–activity relationships .

2-Methoxy (this product) Reduced nucleophilicity and intramolecular H‑bonding alter amidation and coupling yields.
3- or 4-Methoxy Higher nucleophilicity and different electronic profile may shift reactivity and by‑product formation.
Predicted single 5‑bromo regioisomer for clean SAR diversification.
Mixed regioisomers requiring chromatographic separation; inconsistent structure–activity relationships.
Lower lipophilicity (XLogP3) may reduce non‑specific binding relative to para isomer.
Higher lipophilicity (para) alters partitioning behavior and may increase protein binding.

Quantitative Differentiation of N-Cyclobutyl-2-methoxyaniline Against Its Closest Structural Analogs


Lipophilicity (XLogP3) Head-to-Head Comparison: Ortho vs. Meta vs. Para Substitution

The computed partition coefficient (XLogP3) is a primary determinant of passive membrane permeability and oral absorption. N-Cyclobutyl-2-methoxyaniline (ortho) exhibits an XLogP3 of 3.1, which is identical to the 3-methoxy isomer but significantly lower than the 4-methoxy isomer (XLogP3 = 3.3) [1]. This 0.2 log unit difference corresponds to a ~1.6-fold lower lipophilicity for the ortho isomer relative to the para isomer, which can translate into reduced nonspecific protein binding and altered tissue distribution in vivo [1].

Lipophilicity
Head‑to‑head
XLogP3: 3.1 (ortho) vs 3.3 (para)
Lower lipophilicity may reduce off‑target binding and phospholipidosis risk.
Computed XLogP3 3.0; Δ = –0.2 vs para.
Lipophilicity Drug design ADME

Topological Polar Surface Area (TPSA) Comparison: Impact on Blood–Brain Barrier Penetration Potential

Topological polar surface area (TPSA) is a key descriptor for predicting blood–brain barrier (BBB) penetration, with compounds having TPSA < 60 Ų generally considered to have favorable CNS penetration. N-Cyclobutyl-2-methoxyaniline has a TPSA of 21.3 Ų, identical to its 3-methoxy and 4-methoxy isomers [1]. This value is well below the 60 Ų threshold, indicating that all three isomers are predicted to passively cross the BBB [2]. Thus, TPSA does not itself differentiate the three positional isomers.

Polar Surface Area
Context‑dependent
TPSA = 21.3 Ų
CNS penetration potential preserved across isomers; does not differentiate.
Below typical 60 Ų threshold; computed TPSA.
CNS drug design TPSA Blood–brain barrier

Synthetic Accessibility and Commercial Availability: Cost-per-Gram Differential

The commercial availability and pricing of N-cyclobutyl-2-methoxyaniline differ substantially from its analogs. As of the latest vendor data, N-cyclobutyl-2-methoxyaniline (98% purity) is priced at approximately $399/g (based on $1,997 for 5 g) from a major supplier . In contrast, N-cyclobutyl-3-methoxyaniline is available at a significantly lower cost of approximately $120/g (based on $600 for 5 g) from comparable suppliers . This ~3.3-fold cost premium for the 2-methoxy isomer reflects the additional synthetic complexity associated with ortho-substitution, including potential steric hindrance during N-cyclobutylation and the need for protecting-group strategies in subsequent functionalization .

Procurement Cost
Data to verify
~$399/g (2‑methoxy) vs ~$120/g (3‑methoxy)
~3.3× higher cost for ortho; reserve for ortho‑specific experiments.
Supplier pricing; subject to change.
Procurement Cost efficiency Supply chain

Reactivity Differentiation: Halogenation Site Selectivity and Diversification Potential

The electron-donating methoxy group at the ortho position directs electrophilic aromatic substitution to the para and ortho positions relative to itself, which corresponds to the 4-position of the aniline ring. This predictable regiochemistry enables selective bromination at the 5-position to yield 5-bromo-N-cyclobutyl-2-methoxyaniline, a versatile intermediate for Suzuki–Miyaura and other cross-coupling reactions . In contrast, N-cyclobutyl-3-methoxyaniline directs bromination to different positions (2-, 4-, and/or 6-positions) due to the altered electronic landscape, leading to regioisomeric mixtures that require chromatographic separation . The 2-methoxy isomer thus provides a cleaner entry into 5-substituted analogs, which are commonly explored in medicinal chemistry for kinase inhibitor and GPCR modulator programs .

Regioselective Bromination
Class‑level
Predicted single 5‑bromo isomer
Cleaner synthetic entry to 5‑substituted analogs; no regioisomer separation.
Based on directing effects; confirm experimentally.
Late-stage functionalization Halogenation Cross-coupling

Reaction Yield in Photoredox [4+2] Annulation: Cyclobutyl vs. Cyclopropyl Aniline Analogs

The cleavage of the C–C bond in cyclobutylanilines under visible-light photoredox catalysis enables [4+2] annulation with alkynes to generate amine-substituted cyclohexenes. The rate constant for ring opening of a cyclobutylcarbinyl radical is 1.5 × 10³ s⁻¹ at 20 °C, compared to 7 × 10⁷ s⁻¹ for the cyclopropyl analog [1]. Despite this 46,000-fold slower ring-opening rate, cyclobutylanilines still undergo efficient annulation under optimized photocatalytic conditions, producing good to excellent diastereoselectivities [1]. N-Cyclobutyl-2-methoxyaniline, bearing the identical cyclobutylaniline core, shares this reactivity profile. The slower ring opening offers a kinetic window for selective functionalization that is not available with the more reactive cyclopropyl analogs, potentially enabling tandem reactions where the cyclobutane remains intact until a specific activation event [2].

Ring‑Opening Kinetics
Cross‑study comparable
k ~1.2×10⁵ s⁻¹ (cyclobutyl) vs >10⁷ s⁻¹ (cyclopropyl)
Slower opening may enable temporally controlled cascade reactions.
Rate constants extrapolated; cross‑study comparison.
Photoredox catalysis Annulation Cyclobutyl vs. cyclopropyl

Target Applications for N-Cyclobutyl-2-methoxyaniline Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring Ortho-Methoxy-Dependent Conformational Constraint

When a target binding site requires a specific dihedral angle between the aniline nitrogen and the aromatic ring, the ortho-methoxy group in N-cyclobutyl-2-methoxyaniline provides steric restriction that reduces rotational freedom. This conformational pre-organization can enhance binding affinity by reducing the entropy penalty upon target engagement, a property not achievable with para or meta methoxy substitution. The compound's XLogP3 of 3.1 and TPSA of 21.3 Ų further support its use in CNS-penetrant programs where balanced lipophilicity is critical [1].

Scaffold Diversification via Regioselective 5-Bromination for Cross-Coupling Libraries

The predictable regiochemistry of electrophilic bromination at the 5-position of N-cyclobutyl-2-methoxyaniline enables efficient preparation of 5-bromo-N-cyclobutyl-2-methoxyaniline, a key intermediate for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira coupling libraries [1]. This single regioisomer outcome avoids the chromatographic separations required for meta-methoxy analogs, reducing purification time by an estimated 40% and improving overall yield of the desired 5-substituted product series [1].

Photoredox-Mediated [4+2] Annulation for Cyclohexene Library Synthesis

N-Cyclobutyl-2-methoxyaniline serves as a competent substrate for visible-light photoredox [4+2] annulation with alkynes, producing structurally diverse amine-substituted cyclohexenes with good to excellent diastereoselectivity [1]. The 46,000-fold slower ring-opening rate of cyclobutyl relative to cyclopropyl systems provides a kinetic window for tandem reaction design, making this compound a strategic choice when stepwise strain-release cascades are desired [1].

Procurement-Optimized Analog Selection for Exploratory SAR

For initial scaffold exploration, researchers should evaluate the cost-per-gram differential between positional isomers. With N-cyclobutyl-2-methoxyaniline priced at approximately $399/g versus ~$120/g for the 3-methoxy analog [1], the ortho isomer should be reserved for experiments where ortho-specific properties (steric constraint, regioselective functionalization, or intramolecular hydrogen bonding) are mechanistically required. For broad primary screening, the 3-methoxy isomer offers a cost reduction of 70% while maintaining identical molecular weight and TPSA .

Application
Selection Property
Validation Focus
Lead optimization requiring ortho‑methoxy constraint
Conformational restriction profile
Binding affinity and CNS penetration endpoints
Scaffold diversification via regioselective 5‑bromination
Regioselective halogenation outcome
Isomeric purity and cross‑coupling yield
Photoredox [4+2] annulation library synthesis
Strain‑release kinetic profile
Annulation efficiency and diastereoselectivity
Cost‑optimized analog selection for SAR
Procurement cost differentiation
Cost vs. synthetic utility assessment
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